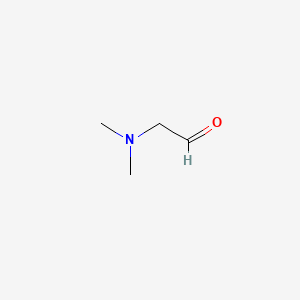2-(Dimethylamino)acetaldehyde
CAS No.: 52334-92-6
Cat. No.: VC8180978
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52334-92-6 |
|---|---|
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| IUPAC Name | 2-(dimethylamino)acetaldehyde |
| Standard InChI | InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3 |
| Standard InChI Key | GRWPTSXPZYCYOM-UHFFFAOYSA-N |
| SMILES | CN(C)CC=O |
| Canonical SMILES | CN(C)CC=O |
Introduction
Chemical and Physical Properties
2-(Dimethylamino)acetaldehyde is a colorless liquid with a molecular weight of . Its structure combines an aldehyde functional group with a dimethylamino moiety, enabling participation in nucleophilic and electrophilic reactions. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Density | |
| Boiling Point | 87.5 \pm 23.0 \, ^\circ\text{C} |
| Flash Point | 17.0 \pm 12.0 \, ^\circ\text{C} |
| Vapor Pressure | |
| LogP | |
| Refractive Index |
The compound’s low logP value () indicates moderate hydrophilicity, facilitating its solubility in polar solvents. Its vapor pressure of at suggests volatility under ambient conditions, necessitating careful handling .
Synthesis Methods
The synthesis of 2-(dimethylamino)acetaldehyde typically involves the condensation of formaldehyde with dimethylamine. This reaction proceeds via nucleophilic addition, where the amine attacks the carbonyl carbon of formaldehyde, followed by dehydration to yield the aldehyde. A seminal study by Bowden et al. (1978) detailed its use in synthesizing muscarine analogues, highlighting its role in forming Schiff bases that are subsequently reduced to target compounds .
Chemical Reactivity and Applications
Oxidation and Reduction
The aldehyde group in 2-(dimethylamino)acetaldehyde undergoes oxidation to carboxylic acids using agents like potassium permanganate. Conversely, reduction with sodium borohydride yields primary alcohols. These transformations expand its utility in producing derivatives for further functionalization .
Nucleophilic Substitution
Role in the Synthesis of Muscarine Analogues
Muscarine analogues, which mimic acetylcholine’s action at muscarinic receptors, are critical for studying cholinergic signaling. 2-(Dimethylamino)acetaldehyde serves as a precursor in their synthesis. Bowden et al. (1978) demonstrated that reacting this compound with primary amines forms Schiff bases, which are hydrogenated to yield tertiary amines structurally akin to muscarine . These analogues have shown promise in preclinical models of Alzheimer’s disease, where cholinergic deficits underlie cognitive impairments .
Research Findings and Case Studies
Case Study: Cholinergic Activity Enhancement
In a landmark experiment, muscarine analogues derived from 2-(dimethylamino)acetaldehyde were tested in vitro for receptor affinity. The compounds exhibited values in the nanomolar range, comparable to endogenous acetylcholine, validating their potential as therapeutic agents .
Toxicological Insights
Despite its utility, 2-(dimethylamino)acetaldehyde’s reactivity necessitates caution. Studies note its cytotoxicity at elevated concentrations, attributed to aldehyde-induced protein crosslinking and oxidative stress . Mitigation strategies include using stabilized derivatives like its sodium hydrogensulfite adduct, which reduces volatility and toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume